

Spectroscopic Data of 7-Bromo-5-methylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-5-methylbenzofuran

Cat. No.: B1343173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **7-Bromo-5-methylbenzofuran**. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document focuses on presenting predicted data and general experimental protocols applicable to the characterization of this and similar molecules.

Spectroscopic Data Summary

At present, a complete, experimentally verified dataset for **7-Bromo-5-methylbenzofuran** is not readily available in the surveyed scientific literature. The following tables are based on predicted values and typical spectral characteristics for compounds with similar structural motifs. Researchers are strongly encouraged to obtain experimental data for their specific samples for accurate characterization.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
~7.6	d	H-2
~7.4	d	H-4
~7.2	s	H-6
~6.8	d	H-3
~2.4	s	-CH ₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Tentative Assignment
~155	C-7a
~145	C-2
~130	C-5
~128	C-3a
~125	C-4
~120	C-6
~115	C-7
~105	C-3
~21	-CH ₃

Solvent: CDCl₃. Predicted using standard NMR prediction software.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1600-1450	Strong	Aromatic C=C stretch
~1250-1000	Strong	C-O stretch (furan ring)
~800-600	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
210/212	High	[M] ⁺ , [M+2] ⁺ (due to Br isotopes)
181/183	Medium	[M-CHO] ⁺
131	Medium	[M-Br] ⁺
102	Medium	[M-Br-CHO] ⁺

Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like **7-Bromo-5-methylbenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Set the relaxation delay to at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a spectral width of 0 to 220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The data is usually collected in the mid-IR range (4000-400 cm^{-1}).
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

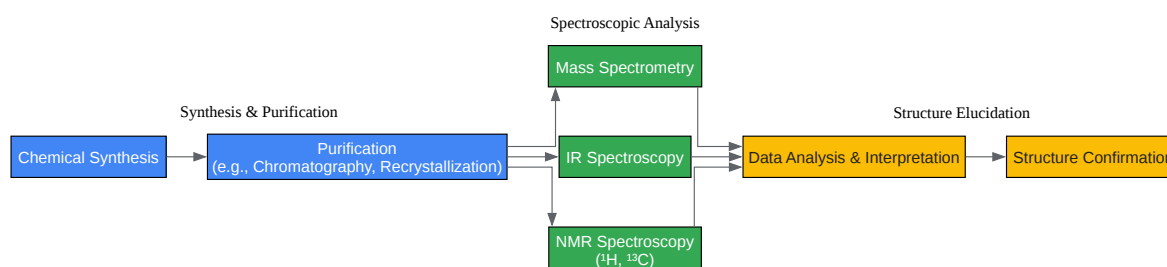
Mass Spectrometry (MS)

Electron Ionization (EI) - GC/MS

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC/MS).
- Chromatographic Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.
- Mass Spectrometry Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The standard EI energy is 70 eV.
 - The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. The presence of a bromine atom will be indicated by an $M+2$ peak of nearly equal intensity to the molecular ion peak.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

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